Status of Quantitative Comparator Data for N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-phenyloxane-4-carboxamide as of the Search Cut‑Off Date
A systematic search of primary research papers, patent databases, authoritative chemical registries (PubChem, ChemSpider, ChEMBL), and reputable vendor technical datasheets—excluding benchchems, molecule, evitachem, and vulcanchem—returned no head‑to‑head comparator studies, no quantitative pharmacological assays, and no peer‑reviewed biological data for N‑[2‑hydroxy‑2‑methyl‑3‑(methylsulfanyl)propyl]‑4‑phenyloxane‑4‑carboxamide (CAS 1396812‑11‑5) [1]. The compound’s CAS number and InChIKey (QLZYFAJSVUHNKO‑UHFFFAOYSA‑N) are not indexed in PubChem, ChEMBL, or DrugBank, and no patents or journal articles were found that report its synthesis, target engagement, or in vitro/vivo performance alongside a comparator molecule [1]. Consequently, zero pieces of evidence meet the admission criteria for core differential evidence as defined in this guide.
| Evidence Dimension | Availability of quantitative comparator data from allowed sources |
|---|---|
| Target Compound Data | No quantitative data identified |
| Comparator Or Baseline | No comparator data identified |
| Quantified Difference | Not calculable |
| Conditions | Search conducted April 2026 across PubMed, Google Scholar, Google Patents, PubChem, ChEMBL, ChemSpider, and regulatory databases |
Why This Matters
Without quantitative comparator data, a scientific or industrial user cannot objectively prioritize this compound over close analogs; procurement must be justified on the basis of internal profiling or custom synthesis rather than published differentiation.
- [1] Search conducted April 2026 using InChIKey QLZYFAJSVUHNKO-UHFFFAOYSA-N, CAS 1396812-11-5, and substructure queries on PubMed, Google Scholar, Google Patents, PubChem, ChEMBL, and ChemSpider. No qualifying results were retrieved. View Source
